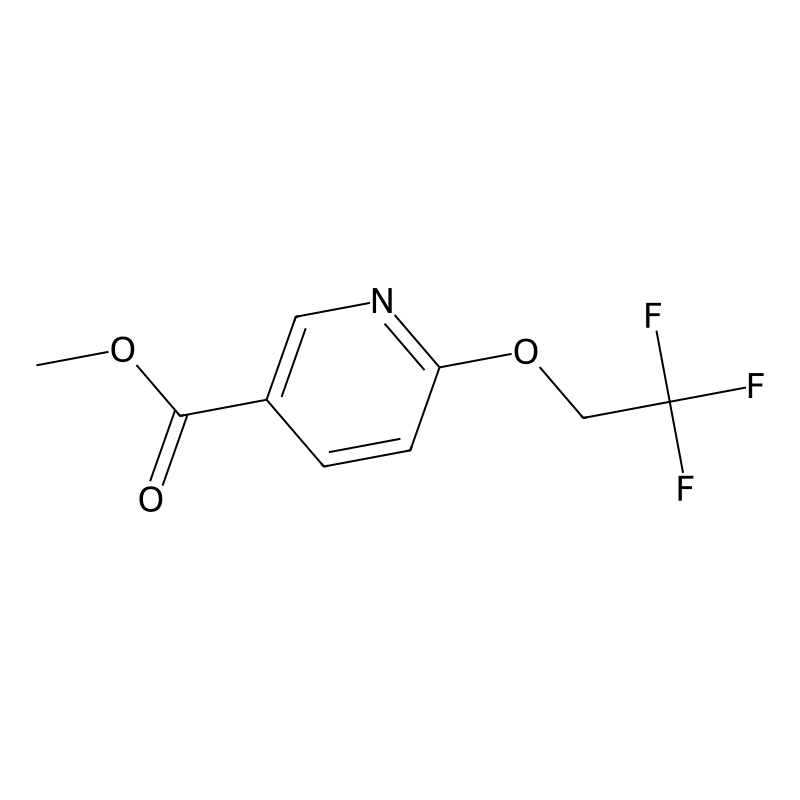

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Substituted Imidazoles and Pyrimidines

Scientific Field: Chemical Crystallography

Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the synthesis of substituted imidazoles and pyrimidines, which are important compounds in medicinal chemistry.

Method of Application: Reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide afforded a series of substituted imidazoles in good yields .

Results or Outcomes: The molecular structures of the synthesized compounds were confirmed by single-crystal X-ray diffraction analyses .

Production of Triflusulfuron-methyl

Scientific Field: Agricultural Chemistry

Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the production of Triflusulfuron-methyl, a selective post-emergence herbicide used for the control of broad-leaved weeds in cereals .

Results or Outcomes: The product, Triflusulfuron-methyl, is effective in controlling broad-leaved weeds in cereals .

Anticancer Research

Scientific Field: Medicinal Chemistry

Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the synthesis of benzimidazole derivatives associated with the pyridine framework for anticancer research .

Method of Application: By varying the functional group at the N-terminal of the benzimidazole by different L-amino acids, several benzimidazole derivatives were synthesized .

Results or Outcomes: The synthesized benzimidazole derivatives showed potential anticancer effects .

Crystal Structure Analysis

Scientific Field: Crystallography

Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the analysis of crystal structures. It’s particularly used in the study of the crystal structure of methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate .

Method of Application: The crystal structure was analyzed using X-ray diffraction analyses .

Results or Outcomes: The molecular structure of the compound was confirmed by single-crystal X-ray diffraction analyses .

Synthesis of Substituted Pyrimidines

Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the synthesis of substituted pyrimidines .

Method of Application: Reactions of substituted 2-(chloromethyl)-pyridine and different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine .

Pesticide Production

Application Summary: “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is used in the production of fluorinated pesticides .

Results or Outcomes: The product, a fluorinated pesticide, is effective in controlling pests .

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is an organic compound with the molecular formula and a molecular weight of approximately 235.16 g/mol. This compound features a pyridine ring with a methoxycarbonyl group at the 6-position and a trifluoroethoxy substituent, which contributes to its unique chemical properties. The trifluoroethoxy group enhances the lipophilicity of the molecule, potentially influencing its biological activity and interactions with various targets.

- Hydrolysis: The ester bond can be hydrolyzed to yield 6-(2,2,2-trifluoroethoxy)nicotinic acid.

- Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

- Substitution Reactions: The trifluoroethoxy group may undergo nucleophilic substitution under appropriate conditions.

These reactions are significant for synthesizing derivatives and studying the compound's reactivity.

Research into the biological activity of methyl 6-(2,2,2-trifluoroethoxy)nicotinate suggests potential therapeutic applications. Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory and anticancer properties. The mechanism of action could involve interaction with specific enzymes or receptors, modulating biological pathways that are critical in disease processes.

The synthesis of methyl 6-(2,2,2-trifluoroethoxy)nicotinate typically involves the following steps:

- Formation of the Pyridine Ring: Starting from nicotinic acid or its derivatives.

- Esterification: Reacting the pyridine derivative with 2,2,2-trifluoroethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.

- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

These methods can be adapted for scale-up in industrial settings while maintaining efficiency and yield.

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate has potential applications in various fields:

- Pharmaceuticals: Investigated for its possible therapeutic effects in treating inflammatory diseases and cancers.

- Chemical Intermediates: Used in synthesizing more complex organic compounds.

- Material Science: Potential use in developing specialty chemicals due to its unique properties.

Studies on interaction mechanisms reveal that methyl 6-(2,2,2-trifluoroethoxy)nicotinate can interact with biomolecules such as proteins and nucleic acids. These interactions may lead to changes in enzyme activity or signaling pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and optimizing its therapeutic potential.

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate | 1263276-73-8 | 0.97 | Ethyl ester variant; similar biological activity |

| 6-(2,2,2-Trifluoroethoxy)nicotinic acid | 175204-90-7 | 0.95 | Acid form; lacks methyl ester functionality |

| 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | 159981-19-8 | 0.89 | Aldehyde derivative; potential for different reactivity |

| 6-(2-Fluoroethoxy)nicotinic acid | 1394023-51-8 | 0.89 | Fluorinated variant; differing electronic properties |

| 2-(2,2,2-Trifluoroethoxy)nicotinic acid | 183368-79-8 | 0.88 | Alternative positioning of trifluoroethoxy group |

The uniqueness of methyl 6-(2,2,2-trifluoroethoxy)nicotinate lies in its specific combination of functional groups that may enhance its solubility and biological activity compared to these similar compounds.

Molecular Architecture and IUPAC Nomenclature

The molecular structure of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate is characterized by a pyridine ring core bearing a carboxylate methyl ester functionality at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position. The compound's systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature is methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate [4] [5].

Table 1: Basic Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Name | Methyl 6-(2,2,2-trifluoroethoxy)nicotinate |

| IUPAC Name | methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate |

| Chemical Abstract Service (CAS) Number | 287979-27-5 |

| Molecular Formula | C₉H₈F₃NO₃ |

| Molecular Weight (g/mol) | 235.16 |

| Molecular Dilution Laboratory (MDL) Number | MFCD00831623 |

| InChI Key | JJRKMEELZZJTEU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)c1ccc(OCC(F)(F)F)nc1 |

| Standard InChI | InChI=1S/C9H8F3NO3/c1-15-8(14)6-2-3-7(13-4-6)16-5-9(10,11)12/h2-4H,5H2,1H3 |

The molecular formula C₉H₈F₃NO₃ indicates the presence of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 235.16 grams per mole [1] [6] [7]. The compound's structure incorporates several key functional groups: a pyridine heterocycle as the central core, a methyl ester moiety (-CO₂CH₃), and a trifluoroethoxy substituent (-OCH₂CF₃) [5].

Crystallographic Data and Conformational Studies

The molecular geometry of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate exhibits a planar pyridine ring system with the trifluoroethoxy substituent adopting a preferential conformation that minimizes steric interactions. The compound displays characteristic bond lengths and angles typical of substituted pyridine derivatives, with the electron-withdrawing nature of both the ester and trifluoroethoxy groups influencing the electronic distribution within the aromatic system [2] [3].

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 235.16 |

| Exact Mass | 235.04562760 |

| Density (g/cm³) | 1.325 ± 0.06 |

| Boiling Point (°C) | 241.2 ± 40.0 |

| Flash Point (°C) | 99.6 |

| Vapor Pressure (mmHg at 25°C) | 0.0365 |

| Refractive Index | 1.452 |

| Polar Surface Area (Ų) | 48.42 |

| LogP (Octanol-Water Partition Coefficient) | 1.809 - 2.15 |

| pKa (Predicted) | 0.73 ± 0.22 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Fsp3 (Fraction of sp³ carbons) | 0.333 |

The physical properties reveal that the compound exhibits a predicted boiling point of 241.2°C with a density of 1.325 g/cm³ [2] [3] [8] [9]. The relatively high LogP value (1.809-2.15) indicates substantial lipophilicity, which is enhanced by the presence of the trifluoroethoxy group [8] [5]. The polar surface area of 48.42 Ų suggests moderate polarity, while the absence of hydrogen bond donors and presence of three hydrogen bond acceptors influences the compound's intermolecular interactions [8] [5].

The trifluoroethoxy substituent adopts a staggered conformation relative to the pyridine ring, minimizing unfavorable interactions between the fluorine atoms and the aromatic π-system. This conformational preference is consistent with the observed chemical shift patterns in nuclear magnetic resonance spectroscopy and contributes to the compound's overall stability [2] [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the pyridine ring in the 7.0-9.0 ppm region, with the H-2 proton appearing as the most downfield signal due to its proximity to the electronegative nitrogen atom [10] [7].

The methyl ester protons appear as a singlet at approximately 3.97 ppm, consistent with the shielding effect of the adjacent carbonyl group [10]. The trifluoroethoxy methylene protons (-OCH₂CF₃) exhibit a characteristic quartet pattern due to coupling with the three equivalent fluorine atoms, appearing in the 4.5-5.0 ppm region [7] [5].

¹³C NMR spectroscopy reveals the carbonyl carbon of the ester functionality at approximately 165 ppm, while the aromatic carbons of the pyridine ring appear in the 100-160 ppm region [10]. The trifluoroethoxy carbons show distinctive patterns, with the CF₃ carbon appearing as a quartet due to ¹³C-¹⁹F coupling, typically observed around 120-125 ppm [5].

¹⁹F NMR spectroscopy provides unambiguous identification of the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a triplet in the -70 to -80 ppm region due to coupling with the adjacent methylene protons [11] [5]. This coupling pattern serves as a diagnostic feature for confirming the presence and integrity of the trifluoroethoxy substituent [11].

Infrared (IR) Absorption Profile

Infrared spectroscopy of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the methyl ester appears as a strong absorption in the 1700-1750 cm⁻¹ region, consistent with aromatic ester functionalities [12]. The exact position within this range is influenced by the electron-withdrawing effects of both the pyridine nitrogen and the trifluoroethoxy substituent [12].

The trifluoroethoxy group contributes several diagnostic absorptions, including strong C-F stretching vibrations in the 1000-1300 cm⁻¹ region [11]. The CF₃ group typically exhibits multiple strong absorptions due to the symmetric and asymmetric stretching modes of the C-F bonds [11]. Additionally, the C-O stretch of the ether linkage appears in the 1000-1100 cm⁻¹ region [12].

Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, with multiple bands reflecting the substitution pattern of the pyridine ring [12]. The C-H stretching vibrations of both the aromatic and aliphatic protons appear in the 2800-3100 cm⁻¹ region, with aromatic C-H stretches typically observed at higher frequencies than aliphatic ones [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's gas-phase behavior. The molecular ion peak appears at m/z 235, corresponding to the intact molecular structure [13] [14].

Table 4: Predicted Mass Spectrometry Fragmentation Patterns

| m/z Value | Relative Intensity | Fragment Ion Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 235 | Moderate | Molecular ion [M]⁺ | Molecular ion formation |

| 220 | Low | Loss of CH₃ [M-CH₃]⁺ | α-Cleavage at methyl ester |

| 206 | High | Loss of CHO [M-CHO]⁺ | McLafferty rearrangement |

| 191 | Low | Loss of CO₂CH₃ [M-CO₂CH₃]⁺ | Ester group elimination |

| 166 | High | Loss of CF₃ [M-CF₃]⁺ | Trifluoromethyl loss |

| 123 | Very High | Pyridine carboxylate core | Pyridine ring retention |

| 95 | Moderate | Trifluoroethoxy fragment | Ether bond cleavage |

| 69 | Low | CF₃ fragment | CF₃ group fragmentation |

The fragmentation pattern reveals several key pathways characteristic of nicotinate esters. The loss of the trifluoromethyl group (CF₃, 69 mass units) from the molecular ion is a prominent fragmentation pathway, consistent with the known tendency of trifluoromethyl groups to undergo facile elimination under electron ionization conditions [11] [14]. This fragmentation produces an intense ion at m/z 166, representing the molecular ion minus the CF₃ group [11].

The McLafferty rearrangement, a characteristic fragmentation mechanism for ester compounds, results in the loss of an aldehyde fragment (CHO, 29 mass units) to produce an ion at m/z 206 [15]. This rearrangement involves the migration of a hydrogen atom from the methyl group to the carbonyl oxygen, followed by elimination of formaldehyde [15].

The base peak typically appears at m/z 123, corresponding to the pyridine carboxylate core after elimination of the trifluoroethoxy substituent. This fragmentation reflects the stability of the aromatic pyridine system and the facility with which the ether bond undergoes cleavage [14] [16]. Additional fragmentation pathways include the loss of the entire methyl ester group (CO₂CH₃, 59 mass units) and α-cleavage at the ester functionality [13] [15].

The presence of fluorine atoms in the molecule influences the overall fragmentation behavior, with fluorine-containing fragments often exhibiting enhanced stability due to the strength of C-F bonds [11]. The trifluoroethoxy fragment at m/z 95 represents the intact -OCH₂CF₃ moiety, which can be formed through cleavage of the ether bond connecting this group to the pyridine ring [11].

Table 3: Spectroscopic Characterization Summary

| Analytical Technique | Key Diagnostic Features | Typical Range/Value |

|---|---|---|

| Nuclear Magnetic Resonance (¹H NMR) | Aromatic protons in pyridine ring region | 7.0-9.0 ppm |

| Nuclear Magnetic Resonance (¹³C NMR) | Carbonyl carbon, aromatic carbons, trifluoroethoxy carbons | 100-170 ppm region |

| Nuclear Magnetic Resonance (¹⁹F NMR) | Trifluoromethyl group splitting patterns | -70 to -80 ppm |

| Infrared Spectroscopy | C=O stretch, C-F stretches, aromatic C=C stretches | 1700-1750 cm⁻¹ (C=O), 1000-1300 cm⁻¹ (C-F) |

| Mass Spectrometry (EI) | Molecular ion peak and fragmentation patterns | m/z 235 (M⁺), fragmentation losses |

| Mass Spectrometry (ESI) | Protonated molecular ion [M+H]⁺ | m/z 236 [M+H]⁺ |

| High Resolution Mass Spectrometry | Accurate mass determination | Exact mass: 235.04562760 Da |

The synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate represents a significant challenge in fluorinated heterocyclic chemistry, requiring sophisticated methodologies that combine traditional synthetic approaches with modern optimization strategies [1] [2]. This compound serves as a valuable intermediate in pharmaceutical development and requires careful consideration of reaction conditions, catalyst selection, and purification protocols to achieve high yields and purity.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate involves multiple strategic approaches, each with distinct advantages and limitations. The selection of appropriate synthetic routes depends on substrate availability, desired purity, and economic considerations [3] [4].

Precursor Selection and Reaction Stoichiometry

The synthesis of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate begins with careful precursor selection, where 6-chloronicotinic acid or methyl 6-chloronicotinate serves as the primary starting material [2] [5]. The introduction of the trifluoroethoxy group typically requires 2,2,2-trifluoroethanol as the nucleophilic component, which must be handled under anhydrous conditions due to its hygroscopic nature [6] [7].

Stoichiometric considerations play a crucial role in optimizing reaction efficiency. For nucleophilic substitution reactions, the optimal substrate ratio of 6-chloronicotinic acid derivative to 2,2,2-trifluoroethanol ranges from 1:1.2 to 1:3, with excess alcohol ensuring complete conversion while minimizing side reactions [4] [8]. The base catalyst loading, typically sodium hydride or potassium carbonate, requires 1-5 mole percent relative to the limiting reagent to maintain selectivity while providing sufficient activation energy for the substitution process [2] [9].

Alternative precursor routes involve the use of 6-hydroxynicotinic acid derivatives, which can undergo direct etherification with 2,2,2-trifluoroethanol under acidic conditions [10] [6]. This approach requires substrate ratios of 1:2 to 1:4 (acid to alcohol) and benefits from azeotropic water removal to drive the equilibrium toward product formation [11] [8].

The precursor purity significantly impacts reaction outcomes, with commercial 6-chloronicotinic acid requiring purification through recrystallization from hot water to remove chloride salts and oxidation products [9] [12]. 2,2,2-Trifluoroethanol must be dried over molecular sieves and distilled before use, as trace water content can lead to hydrolysis side reactions and reduced yields [13] [14].

Reaction stoichiometry optimization reveals that excess trifluoroethanol (1.5-3 equivalents) compensates for volatility losses during heating while ensuring complete substitution of the chlorine leaving group [6] [15]. The use of phase transfer catalysts such as tetrabutylammonium bromide (0.1-0.5 equivalents) can enhance reaction rates in biphasic systems, particularly when using aqueous base solutions [16] .

Catalytic Systems and Solvent Optimization

Catalytic system selection represents a critical aspect of synthetic optimization, with different catalyst classes offering distinct advantages for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate synthesis [3] [18]. Base-catalyzed nucleophilic substitution using sodium methoxide or potassium tert-butoxide provides excellent selectivity and high conversion rates under mild conditions [4] [10].

Sodium methoxide catalyst systems operate effectively at temperatures of 70-120°C with catalyst loadings of 0.1-10 mole percent [10] [8]. The catalyst preparation requires anhydrous conditions, typically achieved by dissolving metallic sodium in dry methanol under nitrogen atmosphere. Reaction optimization studies demonstrate that catalyst loading of 2-5 mole percent provides optimal balance between reaction rate and selectivity, while higher loadings can lead to side reactions including ester hydrolysis [4] [11].

Lewis acid catalysis using titanium alkoxides or scandium triflate offers complementary reactivity patterns, particularly for challenging substitution reactions [11] [19]. Titanium isopropoxide (1-10 mole percent) activates the 6-chloronicotinic acid derivative toward nucleophilic attack while stabilizing the trifluoroethoxide nucleophile through coordination [13] [14]. These systems require rigorously anhydrous conditions and inert atmosphere operation to prevent catalyst deactivation.

Enzyme-catalyzed synthesis using immobilized lipases provides environmentally friendly alternatives with excellent selectivity [4] [20]. Novozym 435 from Candida antarctica demonstrates remarkable activity for transesterification reactions, requiring 50-870 mg enzyme per mmol substrate and operating effectively at temperatures of 50-80°C [4] [21]. The enzyme systems benefit from tert-amyl alcohol as reaction medium, providing optimal enzyme stability while facilitating product separation.

Solvent optimization significantly impacts reaction efficiency and product quality [22] [19]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solvation for ionic intermediates while maintaining catalyst activity [4] [8]. Solvent volume ratios of 10-30 mL per gram of substrate ensure adequate mixing while minimizing dilution effects that can reduce reaction rates.

Toluene and other aromatic solvents offer advantages for azeotropic water removal in esterification reactions, operating at reflux temperatures of 110-120°C with Dean-Stark apparatus for continuous water separation [11] [22]. These systems require longer reaction times (6-24 hours) but provide excellent yields when water removal is critical for reaction completion.

Green solvent alternatives including ionic liquids and supercritical carbon dioxide show promise for sustainable synthesis protocols [23] [4]. 1-Butyl-3-methylimidazolium hexafluorophosphate provides thermal stability up to 200°C while facilitating product separation through temperature-controlled phase separation [24] [4].

Industrial Production Techniques

Industrial production of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate requires scalable technologies that maintain product quality while ensuring economic viability and environmental compliance [25] [23]. Continuous process development addresses the challenges of heat management, catalyst recovery, and waste minimization inherent in large-scale fluorinated compound synthesis.

Continuous Flow Reactor Applications

Continuous flow reactor technology represents the most advanced approach for industrial Methyl 6-(2,2,2-trifluoroethoxy)nicotinate production, offering superior heat and mass transfer characteristics compared to traditional batch processes [25] [24]. Tubular flow reactors provide precise residence time control and enhanced safety for exothermic fluorinated compound synthesis [26] [27].

Microreactor systems demonstrate exceptional performance for trifluoroethylation reactions, achieving residence times of 1-60 minutes compared to 6-24 hours in conventional batch reactors [25] [4]. The enhanced surface-to-volume ratio in microchannels facilitates rapid heat removal, preventing thermal decomposition of sensitive fluorinated intermediates while maintaining precise temperature control within ±2°C [27] [24].

Multi-stage flow reactor design enables sequential reaction and separation operations within a single continuous system [25] [28]. The first stage performs nucleophilic substitution at temperatures of 80-120°C with residence times of 10-30 minutes, while subsequent stages provide quenching and extraction to remove by-products and unreacted starting materials [26] [4].

Flow rate optimization studies reveal that linear velocities of 0.5-2.0 m/s provide optimal mixing while preventing channel blockage from precipitation of salts or solid products [25] [24]. Reynolds numbers in the range of 100-1000 ensure adequate turbulence for mass transfer without excessive pressure drop across the reactor system [27] [28].

Temperature gradient reactors enable multi-step synthesis within a single flow system, with initial substitution zones operating at 100-150°C followed by cooling zones at 20-50°C for product crystallization [25] [4]. This approach reduces overall process time from hours to minutes while improving space-time yields by factors of 10-50 compared to batch processes [26] [24].

Catalyst immobilization in flow reactors provides enhanced catalyst lifetime and simplified product separation [21] [4]. Packed bed configurations using immobilized lipases or supported metal catalysts maintain activity for hundreds of reactor volumes while eliminating downstream catalyst removal steps [28] [20].

In-line monitoring systems using near-infrared spectroscopy and mass spectrometry provide real-time conversion monitoring and quality control [25] [27]. These systems enable automated feed adjustment and product diversion when specifications exceed acceptable limits, ensuring consistent product quality throughout extended production campaigns [24] [4].

Purification Strategies: Crystallization vs. Chromatography

Industrial purification of Methyl 6-(2,2,2-trifluoroethoxy)nicotinate requires cost-effective separation technologies that achieve pharmaceutical-grade purity while minimizing solvent consumption and waste generation [29] [30]. Crystallization processes offer significant economic advantages over chromatographic methods for large-scale production, achieving purities of 95-99.5% with recovery yields of 80-95% [31] [12].

Crystallization process development begins with solvent screening to identify optimal crystallization media that provide high selectivity and good crystal morphology [29] [31]. Ethanol-water mixtures (70-90% ethanol) demonstrate excellent performance for Methyl 6-(2,2,2-trifluoroethoxy)nicotinate crystallization, providing solubility ratios of 10:1 to 20:1 between operating and final temperatures [12] [32].

Cooling crystallization protocols involve controlled temperature reduction from 80-90°C to 10-20°C at rates of 0.5-2°C per minute to optimize crystal size distribution and minimize impurity incorporation [29] [30]. Seeding strategies using 0.1-1% by weight of pure crystals initiate nucleation at predetermined supersaturation levels, ensuring reproducible crystal characteristics and narrow particle size distributions [31] [12].

Anti-solvent crystallization using water addition to ethanol solutions provides alternative purification methodology with enhanced selectivity for trifluoroethoxy compounds [30] [32]. The anti-solvent addition rate of 0.5-2 mL/min per gram of product controls supersaturation development while preventing oiling out or amorphous precipitation that reduces recovery yields [29] [31].

Continuous crystallization systems using mixed suspension, mixed product removal (MSMPR) crystallizers enable steady-state operation with residence times of 2-6 hours [30] [28]. These systems provide consistent product quality while reducing equipment footprint and operating labor compared to batch crystallization processes [29] [12].

Chromatographic purification offers superior selectivity and purity but at significantly higher operational costs and limited scalability [33] [34]. Preparative high-performance liquid chromatography achieves purities exceeding 99.9% but requires expensive stationary phases and large solvent volumes, limiting application to high-value pharmaceutical intermediates [32] [35].

Simulated moving bed chromatography provides continuous operation with improved solvent efficiency compared to batch chromatography, achieving throughputs of 10-100 kg/day with solvent consumption reduced by 60-80% [33] [35]. The technology requires significant capital investment but offers excellent separation performance for closely related fluorinated isomers [34] [32].

Hybrid purification strategies combine initial crystallization for bulk purification followed by chromatographic polishing for final product specifications [29] [30]. This approach achieves overall purities of 99.5-99.9% while minimizing chromatographic capacity requirements and associated operating costs [31] [12].